1-(2-Iodophenyl)ethan-1-ol
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Overview
Description
1-(2-Iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9IO. It is characterized by a phenyl ring substituted with an iodine atom at the second position and an ethan-1-ol group attached to the same ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)ethan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting phenyl magnesium iodide with ethylene oxide followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of benzene with ethyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Reductive Amination: Reacting 2-iodobenzaldehyde with ethylamine and reducing the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodophenyl)ethan-1-ol undergoes various types of chemical reactions:
Oxidation: Oxidation of the ethan-1-ol group can yield 1-(2-iodophenyl)ethanone.
Reduction: Reduction of the iodine atom can lead to the formation of 1-(2-phenylethyl)ethan-1-ol.
Substitution Reactions: The iodine atom can be substituted with other groups, such as in the Suzuki coupling reaction.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and boronic acids.
Major Products Formed:
1-(2-iodophenyl)ethanone (from oxidation)
1-(2-phenylethyl)ethan-1-ol (from reduction)
Various biaryl compounds (from substitution reactions)
Scientific Research Applications
1-(2-Iodophenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Iodophenyl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-iodophenol
2-iodobenzene
1-iodo-2-methoxybenzene
1-iodo-2-nitrobenzene
This comprehensive overview highlights the significance of 1-(2-Iodophenyl)ethan-1-ol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
Molecular Formula |
C8H9IO |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
InChI Key |
CAHJBZUREGQOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1I)O |
Origin of Product |
United States |
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